molecular formula C7H2Cl2FN3 B11764409 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine

Katalognummer: B11764409
Molekulargewicht: 218.01 g/mol
InChI-Schlüssel: QLYAWOKSYVXHSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine is an organic compound with the molecular formula C7HCl3FN3 and a molecular weight of 252.46 g/mol . This compound is characterized by its pyrido[4,3-D]pyrimidine core structure, substituted with chlorine and fluorine atoms. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of a pyridine ring with a pyrimidine ring. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For instance, the compound can be synthesized by reacting 2,4,7-trichloropyrido[4,3-D]pyrimidine with a fluorinating agent under controlled temperature and pressure .

Analyse Chemischer Reaktionen

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Vergleich Mit ähnlichen Verbindungen

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Eigenschaften

Molekularformel

C7H2Cl2FN3

Molekulargewicht

218.01 g/mol

IUPAC-Name

4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H2Cl2FN3/c8-6-3-1-11-7(9)4(10)5(3)12-2-13-6/h1-2H

InChI-Schlüssel

QLYAWOKSYVXHSX-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.